4-Methyl-9H-fluorene
Description
Contextualization within Fluorene (B118485) Chemistry and its Derivatives
To appreciate the significance of 4-Methyl-9H-fluorene, it is essential to first understand the foundational chemistry of fluorene and its derivatives.
The fluorene scaffold is a polycyclic aromatic hydrocarbon (PAH) with a distinctive tricyclic structure, where two benzene (B151609) rings are fused to a central five-membered ring. nih.gov This arrangement results in a rigid and planar biphenyl (B1667301) system with a methylene (B1212753) bridge at the 9-position. sioc-journal.cn This planarity facilitates π-π stacking interactions, a key feature in the design of organic electronic materials. chemicalbook.com
A defining characteristic of the fluorene scaffold is the reactivity of the C9 position. researchgate.net The protons on this methylene bridge are acidic, making the C9 position susceptible to deprotonation and subsequent functionalization. This allows for the introduction of one or two substituents, which can significantly alter the molecule's physical and chemical properties. researchgate.net This ease of functionalization at the C2, C7, and especially the C9 positions provides a versatile platform for creating a vast library of derivatives with tailored properties. researchgate.net
The unique structural and electronic properties of fluorene have led to the extensive use of its derivatives in various scientific and technological fields. sioc-journal.cn In materials science, fluorene-based compounds are prominent in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ontosight.aientrepreneur-cn.com Their good photoelectric properties, such as high fluorescence quantum yields and charge transport capabilities, make them ideal candidates for these applications. entrepreneur-cn.com Scientists can tune the emission color of fluorene-based materials to produce blue, green, and red light for high-performance organic electroluminescent devices. entrepreneur-cn.com
In organic synthesis, fluorene derivatives serve as crucial intermediates for constructing more complex molecules, including pharmaceuticals, dyes, and pigments. chemicalbook.comontosight.ai Their rigid structure can be incorporated into larger systems to influence conformation and properties. The ability to introduce various functional groups allows for the fine-tuning of solubility, electronic properties, and biological activity. sioc-journal.cnresearchgate.net
Significance and Emerging Research Interest of this compound
Within the large family of fluorene derivatives, this compound has garnered specific attention due to the influence of the methyl group on its properties and potential applications.
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₂. nist.gov It presents as a colorless or pale yellow crystalline solid. ontosight.ai The introduction of a methyl group at the 4-position of the fluorene backbone distinguishes it from the parent compound. This substitution can influence the molecule's electronic properties and steric interactions, which in turn affects its reactivity and suitability for specific applications.
One of the primary uses of this compound is as an intermediate in the synthesis of more complex chemical structures. ontosight.ai It serves as a building block for creating specialized molecules such as fluorophores and fluorescent probes. ontosight.ai The methyl group can direct further chemical modifications and influence the final properties of the target molecule. For example, research has explored the acetylation of 9H-fluorene, resulting in mixtures of 2-acetyl- and 4-acetyl-9H-fluorene, highlighting the influence of substitution patterns on reactivity. researchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ |
| Molecular Weight | 180.2451 g/mol nist.gov |
| Appearance | Colorless or pale yellow crystalline solid ontosight.ai |
| Melting Point | Approximately 87-90°C ontosight.ai |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, dichloromethane (B109758), and benzene ontosight.ai |
| CAS Registry Number | 1556-99-6 nist.gov |
The research interest in this compound extends across multiple scientific disciplines.
Chemistry: In synthetic organic chemistry, it is a valuable precursor for creating novel compounds. For instance, it has been used in the synthesis of a series of fluorene and triazole hybrids, which are thermally and morphologically stable. ijprs.com
Materials Science: While research on this compound itself in materials is specific, the broader class of fluorene derivatives is crucial. The properties of this compound can be leveraged to create new materials. For example, fluorene derivatives are used in the development of organic electronic materials, and the substitution pattern, such as the methyl group in the 4-position, can be used to fine-tune the electronic properties of these materials. solubilityofthings.comsmolecule.com
Biological Studies: this compound has been investigated in research studies for its potential biological activities, including its effects on cell growth and differentiation. ontosight.ai It's important to note that these are preclinical research investigations and not applications in humans. The study of fluorene derivatives, in general, has revealed a range of pharmacological effects, including antitumor, anti-inflammatory, and antibacterial properties, making them an important area of research in drug development. entrepreneur-cn.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)14(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFILOLCFWFBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061776 | |
| Record name | 4-Methylfluorene | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-99-6 | |
| Record name | 4-Methylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-9H-fluorene | |
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| Record name | 4-Methylfluorene | |
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| Record name | 4-methyl-9H-fluorene | |
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| Record name | 4-METHYL-9H-FLUORENE | |
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Synthetic Methodologies for 4 Methyl 9h Fluorene and Functionalized Analogues
Direct Synthesis Approaches to 4-Methyl-9H-fluorene Scaffolds
Direct synthesis methods provide fundamental pathways to the this compound core structure, which can then be further modified. These approaches often involve the transformation of readily available precursors.
Reductive Pathways for Derivatization (e.g., from 4-Methyl-9H-fluoren-9-one)
A common strategy for synthesizing this compound involves the reduction of 4-Methyl-9H-fluoren-9-one. This ketone precursor can be reduced to the corresponding methylene (B1212753) group at the C9 position. For instance, the reduction of 9-fluorenone (B1672902) derivatives can be achieved using reagents like sodium borohydride (B1222165) (NaBH4) in methanol, resulting in high yields of the corresponding 9H-fluorene. rsc.org This method is efficient for producing the basic fluorene (B118485) skeleton, which can then be subjected to further functionalization.
Another approach involves the reductive dehalogenation of halogenated fluorene derivatives. For example, fluorenyl alcohols can be synthesized through a reductive process initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.com While not a direct synthesis of this compound itself, this highlights the utility of reductive methods in derivatizing the fluorene core.
Strategic Introduction of Functional Groups to 4-Methylfluorene
Once the this compound scaffold is obtained, the strategic introduction of functional groups is crucial for tuning its properties. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be performed on the fluorenyl ring under acidic conditions. The methyl group at the 4-position directs incoming electrophiles, influencing the regioselectivity of these substitutions.
Furthermore, the C9 position of this compound is particularly reactive and can be functionalized. For example, dehydrogenative coupling reactions can be employed to introduce various substituents at this position. rsc.org This allows for the synthesis of a diverse range of 9-substituted 4-methylfluorene derivatives.
Advanced Carbon-Carbon Bond Formation Strategies on Fluorene Scaffolds
Modern organic synthesis relies heavily on transition-metal catalysis to construct complex molecular architectures. These methods offer high efficiency and selectivity for creating carbon-carbon bonds on the fluorene framework.
Transition-Metal Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the fluorene scaffold. The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, is widely used for synthesizing aryl-substituted fluorenes. acs.orgscirp.org This reaction demonstrates high functional group tolerance and can be used to create sterically hindered 2,7-diaryl fluorenes. rsc.org Mechanistically, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. acs.orgmdpi.com The Suzuki coupling has also been adapted for polymerization to create polyfluorenes, which are important materials in organic electronics. rsc.orgtandfonline.com
The Sonogashira coupling provides a route to ethynylene-linked fluorene derivatives by coupling terminal alkynes with aryl halides. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper co-catalyst, is instrumental in synthesizing oligo(fluorene ethynylene)s, which have applications as blue light-emitting materials. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne dimers. wikipedia.orgnih.gov
Palladium-catalyzed 5-Exo-Dig cyclization of o-alkynyl biaryls offers a direct route to the fluorene core. nih.govresearchgate.net This intramolecular hydroarylation proceeds with high stereoselectivity to produce fluorene derivatives. nih.gov The reaction mechanism can be influenced by the reaction conditions, with neutral conditions favoring the 5-exo-dig pathway. nih.gov This method has been extended to cascade reactions, allowing for the efficient synthesis of fully-substituted fluorenes. nih.gov
| Palladium-Catalyzed Reaction | Reactants | Key Features | Applications |
| Suzuki-Miyaura Coupling | Organoboron compounds, Organic halides | High functional group tolerance, Forms C(sp²)-C(sp²) bonds | Synthesis of aryl-fluorenes, Polyfluorene synthesis |
| Sonogashira Coupling | Terminal alkynes, Aryl/vinyl halides | Forms C(sp)-C(sp²) bonds, Copper co-catalyst often used | Synthesis of ethynylene-linked fluorenes for optoelectronics |
| 5-Exo-Dig Cyclization | o-Alkynyl biaryls | Intramolecular annulation, High stereoselectivity | Direct synthesis of the fluorene scaffold |
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex fluorene derivatives. A notable example is the rhodium-catalyzed "stitching" reaction , which allows for the convergent synthesis of fluorene skeletons from multiple components. researchgate.net This strategy can be combined with a subsequent remote nucleophilic substitution, enabling the introduction of a variety of nucleophiles into the fluorene product in a three-component fashion. acs.orgacs.orgnih.gov
Rhodium catalysts are also effective in mediating dehydrogenative cyclizations through double C-H bond cleavage to form the fluorene ring system. researchgate.netresearchgate.net For instance, 2,2-diarylalkanoic acids can undergo rhodium-catalyzed cyclization with subsequent decarboxylation to yield fluorene derivatives. researchgate.net Similarly, the direct cyclization of triarylmethanols can be achieved using iridium catalysts. researchgate.net These C-H activation strategies provide an atom-economical route to fluorenes.
Furthermore, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has been developed as an efficient method for synthesizing fluorenones, which are common precursors to fluorenes. acs.org
Ferrocene-Catalyzed Radical Cascade Cyclizations
A notable advancement in the synthesis of functionalized fluorene derivatives involves a ferrocene-catalyzed radical cascade cyclization. researchgate.netnih.gov This methodology utilizes aryl 1,6-diynes and cycloketone oxime esters to produce cyanoalkylsulfonyl fluorenes. researchgate.netresearchgate.net The reaction proceeds with high chemo- and regioselectivity and does not necessitate the use of external oxidants or reductants. researchgate.netnih.gov An interesting aspect of this method is the formation of a dicyanoalkylsulfonylated derivative when electronically deficient aryl 1,6-diynes are used. nih.govresearchgate.net The compatibility of this transformation with substrates derived from bioactive molecules underscores its synthetic utility. researchgate.net
Key Features of Ferrocene-Catalyzed Radical Cascade Cyclization:
| Feature | Description | Reference(s) |
| Catalyst | Ferrocene | researchgate.netresearchgate.net |
| Reactants | Aryl 1,6-diynes, Cycloketone oxime esters, DABCO·(SO₂)₂ (DABSO) | researchgate.netnih.gov |
| Product | Cyanoalkylsulfonyl fluorenes | researchgate.netresearchgate.net |
| Selectivity | High chemo- and regioselectivity | researchgate.netnih.gov |
| Conditions | Redox-neutral | researchgate.net |
Metal-Free Synthetic Transformations
Metal-free synthetic routes offer sustainable and environmentally friendly alternatives for the synthesis of fluorene derivatives. researchgate.net One such approach involves the oxidative cyanomethylenation of fluorenes with alkyl nitriles using t-BuOOt-Bu as the oxidant. nsf.gov This method allows for the introduction of a quaternary carbon center at the C9 position, leading to highly functionalized fluorene derivatives. nsf.gov The reaction is operationally simple and demonstrates good functional group compatibility. nsf.gov
Another metal-free strategy is the synthesis of 9-arylfluorenes through the reductive coupling of arylboronic acids and N-tosylhydrazones. nsf.gov Additionally, direct dehydrogenative aryl-aryl coupling via C-H bond activation represents another avenue for fluorene synthesis without transition metals. nsf.gov The use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides also provides a metal-free route to highly functionalized fluorene derivatives. rsc.orgthieme-connect.de
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including fluorene derivatives. These methods often provide high levels of stereocontrol under mild reaction conditions.
N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Cycloadditions
N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the enantioselective synthesis of fluorene-containing scaffolds. researchgate.netresearchgate.net One prominent example is the NHC-catalyzed enantioselective (4+2) cycloaddition of fluorene aldehydes with activated ketones. researchgate.netresearchgate.net This reaction proceeds via the generation of a homoenolate equivalent from the aldehyde, which then reacts with the ketone to form a tetracyclic δ-lactone with high enantioselectivity. researchgate.net
NHCs can also catalyze formal [2+2] cycloadditions between α-aroyloxyaldehydes and trifluoroacetophenones, leading to β-trifluoromethyl-β-hydroxyamides after ring opening. beilstein-journals.org These reactions exhibit good diastereocontrol and excellent enantioselectivity. beilstein-journals.org Furthermore, NHC-catalyzed hetero-[10+2] annulation between indole-2-carbaldehydes and trifluoromethyl ketone derivatives has been developed for the construction of enantioenriched polycycles. nih.gov
Asymmetric Cycloaddition Strategies
Beyond NHC catalysis, other organocatalytic asymmetric cycloaddition strategies have been developed for the synthesis of chiral fluorene derivatives. A notable example is the first organocatalytic asymmetric [4+4] cycloaddition of 9H-fluorene-1-carbaldehydes with electron-deficient dienes. acs.orgnih.gov This reaction, based on aminocatalysis, generates a polarized butadiene component, leading to chiral cyclooctadiene derivatives with excellent control over peri-, diastereo-, and enantioselectivity. acs.orgnih.gov
DFT computational studies have provided insight into the reaction mechanism, suggesting an initial reversible [4+2] cycloaddition that forms an off-cycle catalyst resting state. nih.gov This is followed by a retro-[4+2] cycloaddition and the key [4+4] cycloaddition to yield the final product. nih.gov
Stereoselective Synthesis of this compound Derivatives
Achieving high levels of enantioselective and diastereoselective control is a significant challenge in the synthesis of chiral molecules. The development of stereoselective methods for this compound derivatives is crucial for accessing specific stereoisomers with potentially distinct biological or material properties.
Addressing Challenges in Enantioselective and Diastereoselective Control
The construction of chiral molecules often faces hurdles related to achieving high stereoselectivity. acs.orgchemrxiv.org In the context of fluorene chemistry, the lack of synthetic methods for the rational design and stereoselective synthesis of certain chiral scaffolds has been a long-standing challenge. acs.orgnih.gov
Organocatalytic approaches have proven effective in addressing these challenges. For instance, in the aminocatalytic [4+4] cycloaddition of 9H-fluorene-1-carbaldehydes, the use of a cyclic extended π-system with restricted conformational freedom allows for a highly stereocontrolled cycloaddition. acs.orgnih.gov This strategy leads to excellent control of peri-, diastereo-, and enantioselectivities. acs.orgnih.gov
Similarly, in NHC-catalyzed reactions, the choice of the NHC catalyst and the reaction conditions are critical for achieving high enantioselectivity. researchgate.net The reaction pathway in these transformations often accounts for the observed peri-, diastereo-, and enantioselectivity. researchgate.net The development of these stereoselective methods opens up possibilities for synthesizing a wide range of chiral fluorene derivatives with well-defined three-dimensional structures.
Regioselective Functionalization of the Fluorene Backbone
Achieving regioselectivity is paramount in synthesizing fluorene derivatives, as the position of functional groups dictates the electronic and physical properties of the final molecule.
The introduction of substituents at the 4-position of the fluorene ring is a key strategy for modulating its properties. Direct electrophilic substitution on the fluorene core typically occurs at the 2- and 7-positions, making substitution at the 4-position more challenging.
One effective method utilizes bulky positional protective groups to direct functionalization. oup.comoup.com For instance, 2,7-di-t-butylfluorene can be synthesized and then subjected to electrophilic substitution. oup.com The steric hindrance from the t-butyl groups directs incoming electrophiles to the 4-position. Subsequent removal of the t-butyl groups via a process like AlCl3-catalyzed trans-t-butylation in benzene (B151609) yields the desired 4-substituted fluorene. oup.comoup.com This strategy has been successfully employed to prepare 4-methylfluorene. oup.com The process begins with the reduction of 4-formyl-2,7-di-t-butylfluorene with LiAlH4 to produce 4-methyl-2,7-di-t-butylfluorene, which then undergoes trans-t-butylation to yield 4-methylfluorene. oup.com
Another powerful approach involves palladium-catalyzed dual C-C bond formation, starting from substituted 2-iodobiphenyls. labxing.com This method can synthesize a variety of fluorene derivatives under relatively mild conditions. By starting with a 2-iodobiphenyl (B1664525) bearing a methyl group at the 4'-position, the reaction with dichloromethane (B109758) (CH2Cl2) or dibromomethane (B42720) (CH2Br2) in the presence of a palladium catalyst can efficiently construct the five-membered ring to yield this compound. labxing.com This reaction proceeds through a tandem sequence involving C-H activation. labxing.com
The methylene bridge at the 9-position of the fluorene molecule is a highly reactive site, offering numerous possibilities for functionalization. mdpi.comresearchgate.net The protons at this position are acidic, facilitating deprotonation by a base to form a fluorenyl anion. This anion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups. researchgate.net This process, known as C-H functionalization, is a cornerstone of fluorene chemistry. researchgate.net
Key transformations at the 9-position include:
Alkylation and Arylation: Mono- and di-alkylation or arylation can be readily achieved by treating the fluorenyl anion with alkyl or aryl halides. This is crucial for tuning solubility and preventing aggregation in polymeric materials. researchgate.net
Oxidation: The methylene bridge can be oxidized to a carbonyl group, converting fluorene into 9-fluorenone. nih.govasm.org This transformation is significant as 9-fluorenone is a key intermediate for synthesizing other derivatives and serves as an electron-accepting unit in materials science. nih.gov
Knoevenagel Condensation: 9-Fluorenone can undergo a Knoevenagel condensation reaction, which involves reacting the ketone with an active methylene compound. mdpi.com More directly, fluorene itself can be modified to form dibenzofulvene derivatives through reactions that create a double bond at the 9-position, significantly altering the electronic structure of the molecule. mdpi.com
Formation of 9-Methylene-9H-fluorene: This derivative can be synthesized from 9-fluorenone via a Wittig reaction using methyltriphenylphosphonium (B96628) bromide or from 9-fluorenemethanol (B185326) through dehydration. chemicalbook.com
These transformations at the C9 position are fundamental for creating a vast library of fluorene-based molecules with tailored properties for various applications. researchgate.net
Polymerization Techniques for this compound-Based Materials
This compound units can be incorporated into polymers to create materials with specific optical and electronic properties, primarily for use in organic light-emitting diodes (OLEDs) and photovoltaics.
Suzuki-Miyaura polycondensation is a versatile and widely used method for synthesizing conjugated polymers, including polyfluorenes (PFs). researchgate.net The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net
For fluorene-based polymers, this typically involves either:
The polymerization of an A-A type monomer (e.g., a 2,7-dibromofluorene (B93635) derivative) with a B-B type comonomer (e.g., a phenylene-bis(boronic acid)).
The self-condensation of an A-B type monomer, where a single fluorene unit contains both a halide and a boronic acid/ester group (e.g., 2-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene). researchgate.net
A key advancement in this area is the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). rsc.orgrsc.org This chain-growth mechanism allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. rsc.orgnii.ac.jp The process is initiated by an aryl-palladium complex, and the catalyst remains associated with the growing polymer chain end. researchgate.net A monomer based on this compound, appropriately functionalized at the 2- and 7-positions with halide and/or boronic ester groups, could be readily incorporated into conjugated copolymers using these Suzuki-Miyaura strategies.
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Monomer Type | Typically AB-type monomers, e.g., potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate. | Enables chain-growth polymerization for controlled synthesis. | rsc.org |
| Catalyst/Initiator | Palladium complexes, such as Pd(IPr)(OAc)2 or systems like Pd2(dba)3/t-Bu3P with an iodobenzene (B50100) initiator. | The choice of ligand (e.g., bulky phosphines, NHCs) influences reaction rate and control. | rsc.orgrsc.org |
| Reaction Conditions | Often performed at low temperatures (e.g., -10 °C to room temperature) in mixed solvent systems (e.g., THF/H2O). | Mild conditions help maintain the "living" nature of the polymerization. | rsc.org |
| Control Mechanism | Chain-growth mechanism where the catalyst "walks" along the polymer chain. Molecular weight is proportional to the monomer-to-initiator ratio. | Allows for precise control over polymer length, end-groups, and block copolymer synthesis. | rsc.orgnii.ac.jp |
Beyond Suzuki coupling, other advanced polymerization methods are employed to create fluorene-based materials with unique architectures and properties.
Gilch Polymerization: This method is a primary route for synthesizing poly(p-phenylenevinylene) (PPV) and its derivatives, including poly(fluorenevinylene)s (PFVs). acs.orgdavidlu.net The polymerization proceeds via a base-induced elimination reaction of a bis(halomethyl)aromatic monomer, such as 2,7-bis(chloromethyl)-9,9-dioctylfluorene. researchgate.netthaiscience.info The reaction is believed to involve a reactive quinodimethane intermediate. davidlu.net Gilch polymerization is valued for its ability to produce high molecular weight polymers that are soluble in common organic solvents. acs.orgresearchgate.net However, a potential drawback is the formation of structural defects, such as tolane-bisbenzyl moieties, which can disrupt conjugation in the polymer backbone. acs.orguh.edu
Polycyclotrimerization: This technique is used to synthesize highly branched, three-dimensional polymers known as hyperbranched polymers. nycu.edu.twacs.org The reaction involves the [2+2+2] cyclotrimerization of monomers containing multiple alkyne (triple bond) functionalities. nycu.edu.tw For example, a fluorene monomer functionalized with two diacetylene groups at the 2- and 7-positions can undergo polycyclotrimerization, often catalyzed by transition metal complexes based on tantalum or cobalt, to form a hyperbranched polyarylene. nycu.edu.twacs.org These hyperbranched structures offer distinct advantages, including high solubility and unique processing characteristics, compared to their linear counterparts. nycu.edu.tw
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 9h Fluorene Derivatives
Optical Spectroscopy for Electronic Structure Analysis
Optical spectroscopy serves as a powerful tool to probe the electronic transitions and excited-state dynamics of 4-Methyl-9H-fluorene derivatives.
Linear Absorption and Steady-State Emission Characteristics
The linear absorption spectra of this compound and its derivatives typically exhibit well-defined bands in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the fluorene (B118485) core. For instance, studies on various fluorene derivatives show strong absorption maxima. chem-soc.siacs.org The position and intensity of these absorption bands are influenced by the nature and position of substituents on the fluorene framework.
Steady-state fluorescence spectroscopy reveals the emission properties of these molecules upon excitation. Fluorene derivatives are known for their high fluorescence quantum yields. nih.govrsc.org The emission spectra are often a mirror image of the absorption spectra, with the energy difference between the lowest energy absorption maximum and the highest energy emission maximum known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state. For example, some fluorene derivatives exhibit large Stokes shifts, which can be advantageous in applications like fluorescence imaging. nih.gov
The introduction of different functional groups, such as diphenylamino or benzothiazolyl moieties, can significantly alter the absorption and emission characteristics. nih.govresearchgate.net These modifications can extend the π-conjugation of the molecule, leading to red-shifted absorption and emission spectra. nih.gov
Two-Photon Absorption Properties and Energetics of Excited States
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that is often inaccessible via one-photon absorption. Fluorene derivatives, including those based on the this compound scaffold, have been a focus of research for their TPA properties. nih.govrsc.orgresearchgate.networldscientific.com
The TPA cross-section (σTPA) is a measure of the TPA efficiency of a molecule. For some fluorene derivatives, σTPA values can be quite large, reaching several hundred or even thousands of Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.govrsc.orgresearchgate.net The TPA spectra often reveal excited states that are "dark" or forbidden in one-photon absorption. For example, a symmetrical fluorene derivative might exhibit a strong TPA band corresponding to the S₀ → S₂ transition, while the one-photon absorption spectrum is dominated by the S₀ → S₁ transition. nih.gov
The energetics of the excited states can be mapped out by combining one-photon and two-photon absorption data. The introduction of electron-donating and electron-accepting groups, creating a "push-pull" system, or extending the π-conjugated system can significantly enhance the TPA cross-section. nih.govworldscientific.com Theoretical calculations, often employing methods like density functional theory (DFT), are used to understand the electronic transitions involved and to predict TPA properties. researchgate.networldscientific.com
Interactive Table: TPA Properties of Selected Fluorene Derivatives
| Compound/Derivative Family | Maximum TPA Cross-Section (σTPA) in GM | Wavelength (nm) | Reference |
| Pentacoordinated diorganotin complexes with fluorene | 450–500 | ~750 | researchgate.net |
| Thiophene (B33073) and alkynyl functionalized fluorenes | 220-1060 | 730-860 | nih.gov |
| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300–1900 | ~660 | rsc.org |
Solvatochromic Effects and Excitation Anisotropy Studies for Electronic Transition Assignments
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool to study the electronic structure of molecules. uva.nl In this compound derivatives, the extent of solvatochromism in the absorption and emission spectra provides information about the change in the dipole moment upon electronic excitation.
Unsymmetrical fluorene derivatives often exhibit strong solvatochromic effects in their fluorescence spectra, while the absorption spectra remain relatively independent of the solvent. nih.govacs.org This indicates a significant increase in the dipole moment upon excitation, a characteristic feature of intramolecular charge transfer (ICT). acs.org Symmetrical fluorene derivatives can also display solvatochromism, which can be explained by symmetry breaking in the excited state. rsc.orgacs.org
Fluorescence excitation anisotropy measurements provide valuable information about the relative orientation of the absorption and emission transition dipole moments. nih.govacs.org By measuring the polarization of the emitted light as a function of the excitation wavelength, one can determine the angle between different electronic transition moments. researchgate.netacs.org In viscous solvents, where molecular rotation is hindered, the fundamental anisotropy (r₀) can be determined, which is directly related to this angle. nih.govacs.org These studies have been crucial in assigning the nature of higher excited singlet states and understanding the electronic structure of fluorene derivatives. acs.orgresearchgate.net For instance, a high anisotropy value (close to 0.4) indicates that the absorption and emission transition dipoles are parallel. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a this compound derivative, the protons of the methyl group typically appear as a singlet in a specific region of the spectrum. rsc.org The aromatic protons of the fluorene core give rise to a complex pattern of signals in the downfield region, and their chemical shifts and coupling constants are sensitive to the substitution pattern. nih.govrsc.org The protons of the methylene (B1212753) group at the 9-position of the fluorene ring also show a characteristic signal. rsc.org
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment. For example, the carbon atom of the methyl group will have a distinct chemical shift compared to the sp²-hybridized aromatic carbons. nih.govrsc.org
For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These techniques are crucial for assigning all the signals in the ¹H and ¹³C NMR spectra and confirming the regiochemistry of substitution on the fluorene ring. researchgate.net High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. nih.govrsc.org
Crystallographic Analysis and Supramolecular Architecture Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction (XRD) for Molecular Conformation and Packing
Single crystal X-ray diffraction (XRD) is the gold standard for determining the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netmdpi.comnih.gov For this compound derivatives, XRD studies provide insights into the planarity of the fluorene system and the orientation of the substituent groups. researchgate.netresearchgate.net The fluorene unit itself is generally planar, but substituents at the C9 position can cause some distortion. researchgate.netmdpi.com
XRD analysis also reveals the supramolecular architecture, which is how the molecules are arranged in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking. researchgate.netnih.gov These interactions play a crucial role in determining the bulk properties of the material. For example, the crystal packing of some fluorene derivatives can lead to the formation of helical supramolecular strands or layered structures. researchgate.netmdpi.comresearchgate.net The analysis of intermolecular contacts and the use of tools like Hirshfeld surface analysis can provide a detailed understanding of the forces driving the crystal packing. researchgate.netmdpi.com
Interactive Table: Crystallographic Data for Selected Fluorene Derivatives
| Compound | Space Group | Key Supramolecular Interactions | Reference |
| 9,9-dimethyl-9H-fluorene | Iba2 | C-H···π contacts | researchgate.net |
| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | P2₁/n | C-H···N bonds, C-H···π interactions | mdpi.com |
| 9,9-Dimethylfluorene-based chromophore (SS3) | P1̅ | C-H···π interactions, Br···H hydrogen bonding | nih.gov |
| 9,9-Dimethylfluorene-based chromophore (SS4) | P1̅ | N-O···H-C hydrogen bonding | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The supramolecular architecture of this compound derivatives is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and C-H···π interactions. These forces dictate the molecular packing in the solid state, which in turn affects the material's properties.
In derivatives of 9H-fluorene, the introduction of different functional groups leads to diverse intermolecular interactions. For instance, N-(9H-Fluoren-9-ylidene)-4-methylaniline forms a one-dimensional structure primarily through π-π stacking interactions between the benzene (B151609) rings of adjacent fluorene units, with a centroid-centroid distance of 3.8081 Å. nih.goviucr.org In contrast, derivatives containing indole (B1671886) moieties are stabilized by a combination of hydrogen bonding and C-H···π interactions. The presence of substituents like methyl or methoxy (B1213986) groups can increase steric bulk, which alters the planarity of the molecule and its packing arrangement.
Studies on 9,9-disubstituted fluorene derivatives have provided detailed insights into these interactions. For example, in certain chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, strong intermolecular C-H···π interactions with distances of 3.144 Å are observed between the phenyl ring of a stilbene (B7821643) unit and the C-H bonds of the fluorene units. nih.gov Additionally, hydrogen bonding, such as between a nitro group and a fluorene C-H group (3.140 Å), contributes to the formation of a supramolecular architecture. nih.gov Hirshfeld surface analysis is a powerful tool to quantify the contributions of different intermolecular contacts. In 9,9-bis(hydroxymethyl)-9H-fluorene, H···C/C···H contacts account for a significant portion of the molecular surface, appearing as wings in the 2D fingerprint plots at a combined distance (de + di) of approximately 3.0 Å. mdpi.com
The introduction of alkyl groups into bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes has been shown to weaken intermolecular interactions, which in turn affects the material's melting point and solubility. rsc.orgrsc.org In some of these alkylated derivatives, C–H⋯π interactions are the dominant forces in the crystal packing. rsc.org For instance, in one crystal form, molecules form stacks through C–H⋯π interactions between phenyl and fluorene groups. rsc.org The interplay of these non-covalent forces is crucial for the rational design of fluorene-based materials with desired properties.
Thermal Analysis for Material Stability Assessment (e.g., Thermogravimetric Analysis)
Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of this compound derivatives, which is a key parameter for their application in electronic devices. Generally, fluorene-based materials exhibit good thermal stability.
For instance, chromophores derived from 9,9-dimethyl-9H-fluoren-2-amine show excellent heat stability, with decomposition onset temperatures exceeding 325°C. nih.gov This high thermal stability is attributed to their dense molecular packing and the stabilizing effect of intermolecular forces in the solid state. nih.gov Similarly, polymers derived from 3,6-fluorene and tetraphenylsilane (B94826) derivatives demonstrate outstanding thermal stability, with 5% weight loss temperatures (Td5) recorded at 433°C and 456°C for different polymers. nycu.edu.tw
The thermal properties of oligofluorene-thiophene derivatives have also been investigated. pkusz.edu.cn TGA results for these materials show high decomposition temperatures. pkusz.edu.cn Differential scanning calorimetry (DSC) further reveals that the phase transition temperatures increase with the number of thiophene rings in the oligomer chain. pkusz.edu.cn For example, the first major phase transition temperature increases from 332°C to 395°C as the number of thiophene units increases. pkusz.edu.cn
Surface and Film Characterization
The performance of this compound derivatives in device applications is highly dependent on the morphology and optical properties of their thin films. A suite of characterization techniques is employed to probe these critical features.
Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of thin films at the nanoscale. It provides direct imaging of surface features, roughness, and the formation of crystalline or amorphous domains.
AFM has been used to study thin films of various organic semiconductors, including fluorene derivatives, revealing details about their morphology. researchgate.netresearchgate.net For instance, AFM can be used to image a thin organic film deposited over a nanogap device, showing how the film suspends over the gap. researchgate.net Line profiles derived from AFM images can provide precise measurements of film thickness. researchgate.net
In the context of hybrid films, such as those incorporating conductive polymers and nanoparticles, AFM-based techniques like Scanning Kelvin Probe Microscopy (SKPM) and Electrostatic Force Microscopy (EFM) can be used to observe charge distribution and transfer at interfaces. mdpi.com The morphology of fullerene films, which are often used in conjunction with fluorene derivatives in organic solar cells, has also been extensively studied by AFM, revealing the formation of specific crystalline facets. nih.gov The surface roughness of composite membranes containing functionalized carbon nanotubes has also been characterized using AFM. researchgate.net
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. horiba.comresearchgate.netbruker.com It measures the change in polarization of light upon reflection from a sample surface. horiba.com
This technique is particularly powerful for characterizing single or multi-layered transparent thin films, with sensitivity down to the angstrom scale. bruker.comsvc.org By fitting the experimental data (Ψ and Δ parameters) to a model, one can extract the optical properties of the film. horiba.com For structurally colored polymer opals, spectroscopic ellipsometry has been used to correlate the ellipsometric parameters with the degree of shear-induced crystallinity. mdpi.com The method can also be used for in-situ monitoring of film growth during deposition processes. svc.org For this compound based materials, spectroscopic ellipsometry would be crucial for optimizing the optical design of devices by providing accurate values for their optical constants across a range of wavelengths.
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules, offering a "fingerprint" for chemical identification and structural analysis. ekt.gr For fluorene and its derivatives, the Raman spectrum is typically divided into two regions: the low-frequency region (<200 cm⁻¹) corresponding to intermolecular (lattice) vibrations and skeletal deformations, and the high-frequency region where intramolecular modes are observed. ekt.gr
The Raman spectra of fluorene derivatives show characteristic bands. For example, two strong bands around 1600 cm⁻¹ are signatures of the fluorene group, assigned to a mix of C-C stretching in the six-membered ring and deformation of the five-membered ring, as well as aromatic C=C stretching. researchgate.net The introduction of substituents, such as a methyl group, will lead to additional vibrational modes and shifts in the existing bands, which can be correlated with theoretical calculations. researchgate.netnih.gov
Pressure-dependent Raman spectroscopy studies on fluorene have shown that pressure induces a reversible rearrangement of the molecular stacking, which is reflected in the changes in the intermolecular peak frequencies. ekt.gr This highlights the sensitivity of Raman spectroscopy to the intermolecular environment. For this compound derivatives, Raman spectroscopy can be used to confirm their chemical structure, assess crystallinity, and study intermolecular interactions in thin films.
Computational and Theoretical Investigations of 4 Methyl 9h Fluorene and Its Analogs
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d) or 6-31+G(d) are commonly employed for calculations on fluorene (B118485) and its derivatives. researchgate.net
The electronic properties of fluorene derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
For the parent 9H-fluorene molecule, the π-system of the fused rings constitutes the primary character of the frontier orbitals. The introduction of a methyl group, as in 4-Methyl-9H-fluorene, is expected to act as a weak electron-donating group due to hyperconjugation. This should slightly raise the energy of the HOMO and have a lesser effect on the LUMO, likely resulting in a marginally smaller HOMO-LUMO gap compared to the unsubstituted fluorene.
Computational studies on analogous methyl-substituted fluorenes provide insight into these effects. For instance, DFT calculations on other fluorene derivatives show that substituent identity and position significantly influence the HOMO and LUMO energy levels. researchgate.netresearchgate.net While direct data for the 4-methyl isomer is scarce, we can infer its properties from related compounds.
Table 1: Comparison of Calculated Frontier Orbital Energies (eV) for Fluorene and an Analog
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Computational Method |
|---|---|---|---|---|
| Fluorene | -5.92 | -1.19 | 4.73 | B3LYP/6-31G* |
DFT calculations are instrumental in predicting the optical and electrochemical properties of molecules. The HOMO-LUMO energy gap provides a first approximation of the lowest electronic excitation energy, which is related to the absorption of light in the UV-visible spectrum. nih.gov By calculating the ionization potential and electron affinity, DFT can also predict the oxidation and reduction potentials, which are key electrochemical parameters.
For fluorene derivatives, modifications to the molecular structure, such as the addition of a methyl group, alter the electronic distribution and, consequently, these properties. The electron-donating nature of the methyl group in this compound would be expected to lower its ionization potential compared to unsubstituted fluorene. Computational studies on other substituted fluorenes have successfully correlated DFT-calculated energies with experimentally observed electrochemical behavior, validating the predictive power of this approach. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely-used method for studying electronic excited states. nih.govrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of photons, and oscillator strengths, which relate to the intensity of the absorption bands. This makes TD-DFT an invaluable tool for simulating and interpreting UV-visible absorption and emission spectra. nih.gov
TD-DFT calculations can simulate the UV-visible absorption spectrum of a molecule by identifying the energies and intensities of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). For fluorene and its derivatives, the main absorption bands are typically due to π-π* transitions within the aromatic system. nih.gov
For example, TD-DFT calculations performed on fluorene-based azo compounds showed that the incorporation of the fluorene ring leads to a significant red shift (shift to a longer wavelength) in the maximum absorption wavelength (λmax) compared to the parent diazene (B1210634) molecule, a result of extended π-conjugation. nih.gov The position of the methyl group in this compound would subtly modulate the transition energies. The methyl group's electron-donating effect could lead to a small bathochromic (red) shift in the absorption bands compared to fluorene.
Similarly, TD-DFT can be used to study emission properties (fluorescence) by calculating the transition from the optimized geometry of the first excited state (S₁) back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 2: Simulated Absorption Data for Fluorene and a Derivative
| Compound | λmax (nm) | Transition | Computational Method |
|---|---|---|---|
| trans-bis(9H-fluoren-2-yl)diazene | 423.53 | π-π* | TD-DFT/B3LYP/6-31+G(d,p) |
*Note: This data illustrates the application of TD-DFT to complex fluorene derivatives. nih.gov The specific λmax for this compound would require a dedicated calculation.
Molecular Dynamics Simulations for System Behavior and Interactions
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvent effects.
For a molecule like this compound, MD simulations could be employed to study its behavior in different environments, such as in solution or in an aggregated state. For instance, simulations could reveal how the molecule interacts with solvent molecules, how it packs in a solid state, or the dynamics of its association with other molecules. While MD is more commonly applied to larger systems like polymers or biomolecules, it can provide crucial insights into the nanoscale behavior of smaller organic molecules. rsc.org Studies on fluorene-containing thiazole (B1198619) derivatives have used MD to understand the stability of ligand-protein complexes, demonstrating the method's utility in complex biological systems. rsc.org In the context of materials science, MD could model the interface between a layer of this compound and a substrate, which is relevant for organic electronics applications.
Quantum Chemical Analysis of Reaction Mechanisms and Reactivity
Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, calculate activation energies (reaction barriers), and determine reaction enthalpies. This provides a detailed, step-by-step understanding of how a reaction proceeds.
A relevant example is the computational study of the formation of dibenzofuran (B1670420) from various precursors, including 9-methylfluorene. mdpi.com In that study, DFT calculations were used to investigate the reaction pathways involving radical species like ∙OH. The calculations showed that the reaction initiated by the addition of the hydroxyl radical to the fluorene core was a key step. The study determined the activation enthalpies and Gibbs free energies for each elementary reaction, revealing the most favorable pathways. For instance, the breakage of the C₈ₐ–C₉ bond in an intermediate was identified as a crucial step, and its activation energy was quantified. mdpi.com
Such an approach could be applied to this compound to predict its reactivity in various chemical transformations. For example, one could computationally investigate its susceptibility to electrophilic aromatic substitution, predicting the most likely sites of reaction and the associated energy barriers. This predictive capability is a major strength of quantum chemical analysis in modern chemistry.
Elucidation of Reaction Pathways and Transition States
Computational methods, particularly Density Functional Theory (DFT), are crucial for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed understanding of reaction mechanisms.
For instance, the gas-phase synthesis of 9H-fluorene, the parent compound of this compound, has been investigated through the radical-radical reaction of benzyl (B1604629) (C7H7•) and phenyl (C6H5•) radicals. researchgate.net Theoretical calculations were essential to support an unconventional reaction mechanism. researchgate.netuhmreactiondynamics.org These studies revealed that the reaction does not proceed simply by recombination at the radical centers. Instead, it can involve the addition of the phenyl radical to the ortho position of the benzyl radical, leading to intermediates like diphenylmethane (B89790) and 1-(6-methylenecyclohexa-2,4-dienyl)benzene. researchgate.netuhmreactiondynamics.org Subsequent hydrogen abstraction and ring-closure steps, with their corresponding transition states and energy barriers, were calculated to explain the formation of the 9H-fluorene structure. uhmreactiondynamics.org Such detailed mechanistic insights are vital for understanding the formation of polycyclic aromatic hydrocarbons in high-temperature environments like combustion systems. researchgate.net
In another example, computational studies were combined with experimental work to understand the photochemical aminocarbonylation of alkyl iodides. diva-portal.org This reaction utilized 9-methyl-9H-fluorene-9-carbonyl chloride as a carbon monoxide (CO) surrogate. diva-portal.org DFT calculations were employed to investigate different potential reaction pathways and to assess why the reaction requires light. diva-portal.org The calculations showed that the oxidative addition of the alkyl iodide to the palladium catalyst is unlikely in the ground state due to a high activation energy. diva-portal.org Instead, a pathway involving a triplet excited state was proposed as the light-dependent step, demonstrating the power of computational chemistry to explain experimentally observed phenomena that are otherwise difficult to probe. diva-portal.org
Mechanistic studies on the reactions of 9H-fluorene-9-thione, an analog, also benefit from computational analysis. The dimerization of thiocarbonyl ylides derived from it and their [2+3]-cycloadditions are rationalized by the formation of intermediate biradicals. uzh.ch Computational studies support the stepwise mechanism involving these biradical intermediates, explaining the observed regioselectivity of the products formed. uzh.ch
Simulation of Charge-Transfer Complexes
The study of charge-transfer (CT) complexes is fundamental to the development of organic electronic materials. In these complexes, an electron-donating molecule interacts with an electron-accepting molecule. Computational simulations are used to predict the geometry, electronic structure, and optical properties of these complexes.
Quantum-chemical simulations, often using DFT, have been extensively applied to study CT complexes involving fluorene derivatives. For example, the interactions between 9H-fluoren-9-one derivatives, which act as electron acceptors, and various donor molecules like 9-methyl-9H-carbazole have been modeled. royalsocietypublishing.org These simulations can determine the optimized geometries of the complexes, the amount of charge transferred from the donor to the acceptor in both the ground and excited states, and the energies of the frontier molecular orbitals (HOMO and LUMO). royalsocietypublishing.orgresearchgate.net
Research on CT complexes formed between tetrathiafulvalene (B1198394) (TTF) as a donor and trinitro-9H-fluoren-9-one derivatives as acceptors highlights the role of specific interactions. mdpi.com Computational analysis, combined with experimental data from Raman and IR spectroscopy, helps to quantify the degree of charge transfer. mdpi.com For example, simulations can explain how intermolecular forces, such as hydrogen bonding, can influence the crystal packing and, consequently, the efficiency of charge transfer between the donor and acceptor stacks. mdpi.com In one case, the presence of a carboxylic acid group led to hydrogen-bonded dimers, which altered the stacking and resulted in a lower degree of charge transfer compared to its methyl ester analog where such hydrogen bonding was absent. mdpi.com
The table below summarizes key computed parameters for simulated charge-transfer complexes involving fluorene analogs.
| Donor | Acceptor | Method | Key Finding | Reference |
| 9-Methyl-9H-carbazole | 9H-Fluoren-9-one derivatives | DFT | Simulation of geometry and charge transfer properties. | royalsocietypublishing.org |
| Anthracene | 2,4,7-Trinitro-9H-fluoren-9-one | DFT | Prediction of complex structure and charge transfer bands. | royalsocietypublishing.org |
| Tetrathiafulvalene (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | DFT | Hydrogen bonding influences crystal structure and reduces charge transfer. | mdpi.com |
| Tetrathiafulvalene (TTF) | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | DFT | Absence of strong hydrogen bonding allows for more efficient charge transfer. | mdpi.com |
These theoretical investigations are crucial for understanding the structure-property relationships that govern the performance of organic semiconductors. iieta.org
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. These models, once validated, can be used to predict the properties of new, unsynthesized molecules, thereby accelerating the materials discovery process.
Correlation Between Chemical Structure and Optoelectronic Performance
In the field of organic electronics, QSPR models are developed to correlate molecular descriptors with key optoelectronic properties such as energy levels (HOMO/LUMO), bandgaps, and device efficiencies. nih.govaip.org For fluorene-based materials and their analogs, QSPR can guide the design of new compounds for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.commdpi-res.com
A typical QSPR study involves several steps:
Data Set Collection: A set of molecules with experimentally measured optoelectronic properties is compiled. For example, a series of fluorene-based polymers with known power conversion efficiencies (PCE) in solar cells.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies from DFT). arxiv.org
Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. aip.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
For example, QSPR models have been successfully developed for fullerene derivatives used as acceptors in polymer solar cells. nih.govresearchgate.net These models established a relationship between calculated molecular descriptors and the experimental PCE. nih.gov The validated QSPR model was then used to predict the PCE for novel, computationally designed fullerene derivatives, identifying promising candidates for synthesis. nih.govresearchgate.net The optoelectronic properties of the most promising candidates were then further investigated using more computationally intensive DFT and time-dependent DFT (TD-DFT) calculations to verify their potential. nih.govmdpi-res.com
Similarly, statistical analysis of a large database of non-fullerene acceptors (NFAs) has been used to identify the structural features that lead to strong light absorption. arxiv.org This approach, which is a form of QSPR, found that highly absorbing NFAs typically have planar, linear, and fully conjugated backbones. arxiv.org Such insights are directly applicable to the design of new fluorene-based materials, suggesting that modifications to the this compound scaffold should aim to enhance planarity and extend the π-conjugated system to improve optoelectronic performance.
The table below shows examples of molecular descriptors that are often correlated with optoelectronic performance in QSPR studies.
| Descriptor Type | Example Descriptors | Relevance to Optoelectronic Properties |
| Quantum-Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Relate to charge injection/extraction barriers, open-circuit voltage, and chemical stability. |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Influence processability, solubility, and film morphology. |
| Topological | Wiener Index, Balaban J index | Describe molecular size, shape, and degree of branching, affecting intermolecular interactions. |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Impact molecular packing, solubility, and thin-film morphology. |
By applying these QSPR methodologies, researchers can screen virtual libraries of this compound analogs and prioritize the synthesis of those with the highest predicted performance, making the development of new optoelectronic materials more efficient.
Reactivity and Mechanistic Studies of 4 Methyl 9h Fluorene Transformations
Reactivity at the 9-Position Methylene (B1212753) Carbon and its Derivatives
The methylene bridge at the 9-position of the fluorene (B118485) scaffold is a site of significant reactivity. The protons on this carbon are acidic (pKa of 9H-fluorene is 22.6 in DMSO) due to the ability of the resulting fluorenyl anion to be stabilized by delocalization across the aromatic system. wikipedia.org This acidity allows for deprotonation by a suitable base to form a stable, aromatic carbanion, which presents as an intensely colored species. wikipedia.orgwikipedia.org This fluorenyl anion is a potent nucleophile and readily reacts with various electrophiles at the 9-position. wikipedia.org
This reactivity is exploited in the synthesis of 9,9-disubstituted fluorene derivatives. Common reactions include alkylation using alkyllithium reagents or under phase-transfer catalysis conditions. aau.edu.et For instance, the reaction of fluorene with paraformaldehyde under basic conditions yields 9,9-bis(hydroxymethyl)fluorene, which can be further functionalized. Similarly, the Blanc chloromethylation, an electrophilic aromatic substitution using formaldehyde (B43269) and HCl, can introduce a chloromethyl group at the 9-position, creating a reactive site for subsequent nucleophilic substitution reactions. The reactivity at the C9 position is so pronounced that it is often the first site to react, and in many synthetic strategies, this position is intentionally substituted to prevent unwanted side reactions or oxidation. researchgate.net
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. total-synthesis.comnumberanalytics.com The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a sigma complex or arenium ion. numberanalytics.com The existing substituents on the aromatic ring significantly influence both the rate of reaction and the position of the new substituent (regioselectivity). total-synthesis.com
The Friedel-Crafts acetylation of 9H-fluorene is a well-studied electrophilic aromatic substitution that serves as an effective method for preparing acetylated fluorene derivatives. researchgate.netumich.edu When 9H-fluorene is subjected to Friedel-Crafts acetylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride, a mixture of isomeric products can be formed. researchgate.net
Research into the selectivity of this reaction has shown that the distribution of products is influenced by factors such as the solvent, temperature, and reaction time. researchgate.netresearchgate.net Monoacetylation of 9H-fluorene typically yields a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene. researchgate.netresearchgate.net Studies have shown that the 2-acetyl isomer is often the major product. researchgate.net The formation of these specific isomers can be explained by considering the directing effects of the existing benzene (B151609) ring and the methylene bridge, as well as the relative stability of the intermediate sigma complexes. Computational studies using DFT have been employed to rationalize the observed product distribution, suggesting that the reaction is, at least in part, kinetically controlled. researchgate.netresearchgate.net In some cases, such as when using carbon disulfide as a solvent, minor amounts of the 2,7-diacetyl-9H-fluorene can also be formed during monoacetylation. researchgate.net For the synthesis of 4-acetyl-9H-fluorene specifically, careful control of reaction conditions is necessary to optimize its yield from the isomeric mixture. researchgate.netrsc.org
Table 1: Effect of Solvent on Friedel-Crafts Acetylation of 9H-Fluorene Data extracted from studies on the selectivity of the Friedel-Crafts acetylation of 9H-fluorene. researchgate.net
| Solvent | Temperature (°C) | Major Monoacetyl Product |
|---|---|---|
| Chloroalkanes (e.g., DCE) | 25 | 2-acetyl-9H-fluorene |
| Nitromethane | 25 | 2-acetyl-9H-fluorene |
| Carbon Disulfide | Reflux | 2-acetyl-9H-fluorene |
Oxidation Reaction Mechanisms and Kinetics
The oxidation of fluorene and its derivatives, particularly at the reactive C9 methylene bridge, has been the subject of numerous kinetic and mechanistic studies. The primary product of this oxidation is the corresponding ketone, 9H-fluorenone. uib.noias.ac.inias.ac.innih.gov
The oxidation of fluorene to 9H-fluorenone can be achieved using various oxidizing agents. uib.no One well-documented method is the oxidation by alkaline potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). ias.ac.inias.ac.insciprofiles.comsciencepublishinggroup.com This reaction is typically conducted in an aqueous organic solvent mixture, such as aqueous acetonitrile (B52724) or an organic alkaline medium. ias.ac.inias.ac.insciprofiles.com The stoichiometry of the reaction between fluorene and hexacyanoferrate(III) has been determined to be 1:4, with 9H-fluorenone being the identified final product. ias.ac.inias.ac.in Other oxidizing systems, such as potassium permanganate (B83412) in alkaline or acidic media, have also been shown to effectively convert fluorenes to their corresponding 9-fluorenone (B1672902) derivatives. sciencepublishinggroup.comscispace.comscirp.org The general observation is that the methylene group at the 9-position is readily oxidized to a carbonyl group. uib.noresearchgate.net
Kinetic studies of the oxidation of fluorene by alkaline hexacyanoferrate(III) have provided significant insight into the reaction mechanism. ias.ac.insciprofiles.comsciencepublishinggroup.com These studies, often performed under pseudo-first-order conditions, reveal that the reaction is first order with respect to the oxidant [hexacyanoferrate(III)] and the substrate [fluorene]. ias.ac.inias.ac.in The reaction also shows a fractional or unity dependence on the concentration of the hydroxide (B78521) ion [OH⁻]. ias.ac.insciprofiles.comsciencepublishinggroup.com
The proposed mechanism involves the formation of a 1:1 intermediate complex between the fluorene substrate and the active species of the oxidant in a pre-equilibrium step. sciprofiles.comsciencepublishinggroup.comsciencepublishinggroup.com This is followed by the slow, rate-determining step where the intermediate decomposes to form products. sciencepublishinggroup.com The observation that the addition of hexacyanoferrate(II), the reduced form of the oxidant, retards the reaction rate supports a mechanism involving a pre-equilibrium. ias.ac.inias.ac.in Based on these kinetic observations, a rate law can be derived. For the alkaline hexacyanoferrate(III) oxidation, the mechanism suggests the deprotonation of fluorene by the alkali to form the fluorenyl anion, which then interacts with the oxidant. ias.ac.in The mechanism is believed to proceed via free radicals, not through a 9-fluorenol intermediate. ias.ac.in
Key Kinetic Observations for Fluorene Oxidation by Alkaline Hexacyanoferrate(III): ias.ac.inias.ac.insciprofiles.comsciencepublishinggroup.com
First-order dependence on [Oxidant]
First-order or fractional-first-order dependence on [Fluorene]
Fractional-first-order or unity dependence on [OH⁻]
Retardation of the rate by the reduced product [Hexacyanoferrate(II)]
Formation of an intermediate complex
Nucleophilic Substitution Reactions and Synthetic Utility
The fluorene core, particularly when functionalized at the 9-position, is a valuable scaffold for synthetic chemistry, allowing for a variety of nucleophilic substitution reactions. The introduction of a good leaving group at the C9 position, such as a halogen, makes it an excellent electrophilic site for nucleophilic attack.
For example, 9-(chloromethyl)-9H-fluorene, synthesized via chloromethylation, readily undergoes nucleophilic substitution, allowing for the introduction of various functional groups. Similarly, derivatives like 9,9-bis(methoxymethyl)-9H-fluorene can have the methoxymethyl groups substituted. evitachem.com The fluorenyl anion itself, generated by deprotonating the 9-position, is a strong nucleophile that can participate in SN2 reactions with primary alkyl halides, leading to C-alkylation at the 9-position. siue.edu This reactivity is fundamental to the synthesis of the vast array of 9-substituted and 9,9-disubstituted fluorene derivatives used in materials science and medicinal chemistry. aau.edu.etsmolecule.comthieme-connect.de The ability to perform these substitutions allows for the fine-tuning of the electronic and photophysical properties of fluorene-based molecules.
Identification and Characterization of Reactive Intermediate Species
The transformation of 4-methyl-9H-fluorene can proceed through various reactive intermediates, the nature of which is often dictated by the reaction conditions and the reagents employed. Understanding these transient species is crucial for elucidating reaction mechanisms and controlling product outcomes. Key intermediates that have been identified or proposed in the reactions of fluorene derivatives include carbene-like species and organometallic catalytic intermediates.
Carbene-like intermediates, specifically metal-carbenes, have been implicated in the synthesis of chiral fluorenes. researchgate.net For instance, the asymmetric C-H insertion of an in-situ generated metal-carbene intermediate is a key step in certain synthetic routes. researchgate.net In a study by Xu, Yu, and co-workers, diaryl diazo compounds were used as carbene precursors in the presence of a rhodium catalyst, Rh₂(S-TFPTTL)₄, to generate chiral fluorenes. researchgate.net This reaction proceeds via an intramolecular asymmetric donor/donor metal-carbene insertion into a C(sp²)-H bond. researchgate.net
Another approach involves a dual-carbene/alkyne metathesis process, which also generates a metal-carbene intermediate with transient axial chirality. researchgate.net While a direct multistep pathway involving a carbene-like intermediate was considered in the reaction of 9-bromofluorene (B49992) with TDAE (tetrakis(dimethylamino)ethylene) and an aldehyde, experimental evidence did not support its formation. mdpi.com An attempt to trap the proposed carbene using cyclohexene (B86901) did not yield the expected cyclopropane (B1198618) adduct, suggesting an alternative mechanism is likely at play in that specific transformation. mdpi.com
The formation of carbene intermediates is often inferred from the products obtained. For example, cross-coupling reactions using thioureas or thioamides as carbene precursors have been developed for C-C bond formation. nih.gov These reactions proceed through the in-situ generation of palladium-carbene complexes via desulfurization. nih.gov
Organometallic complexes are pivotal in many transformations of fluorene derivatives, acting as catalysts that proceed through various intermediate species. umb.eduyale.edusemanticscholar.org The nature of these intermediates is central to the efficiency and selectivity of the catalytic cycle.
In palladium-catalyzed reactions, which are common for the synthesis of fluorene frameworks, several organometallic intermediates are proposed. For example, the palladium-catalyzed 5-exo-dig annulation of o-alkynyl biaryls to form fluorenes is suggested to proceed through a C-H activation mechanism. nih.gov This pathway involves the formation of a palladacycle intermediate. nih.gov An alternative, though less favored, pathway could involve a Heck-type mechanism with an intermediate that undergoes double bond isomerization. nih.gov
Surface organometallic chemistry (SOMC) provides another avenue for creating well-defined catalytic sites on a support material, treating the surface as a ligand. acs.org This approach allows for the generation of heterogeneous catalysts with controlled structures and reactivity, which can be applied to a range of transformations including those potentially involving fluorene derivatives. acs.org
Stereoelectronic Influence of Substituents on Reaction Pathways and Selectivity
Stereoelectronic effects, which encompass the influence of orbital overlap on molecular geometry and reactivity, are fundamental in dictating the course and outcome of chemical reactions involving this compound and its derivatives. wikipedia.orge-bookshelf.de These effects, in conjunction with steric and other electronic factors, determine the reaction pathways and the selectivity observed. libretexts.org
The influence of substituents on the reactivity of the fluorene system is a key aspect of stereoelectronic control. The position and nature of substituents can significantly alter the electron density distribution within the molecule, thereby affecting its interaction with reagents. For instance, in the acid-catalyzed rearrangement of 2-exo-arylfenchyl alcohols, which can lead to fluorene-like structures, the nature of the ortho substituent on the aryl group determines the reaction pathway. acs.org An o-NH₂ or o-OH group facilitates a Wagner-Meerwein rearrangement through anchimeric assistance, where the substituent's lone pair stabilizes a carbocationic intermediate. acs.org This stabilization is a classic example of a stereoelectronic effect, where the proper alignment of orbitals is crucial for the interaction. acs.org In contrast, an o-OCH₃ group leads to a different rearrangement pathway, highlighting the subtle yet powerful influence of substituent electronics. acs.org
In the context of palladium-catalyzed annulations to form fluorenes, the electronic nature of the substituents on the biaryl precursor affects the reaction rate. nih.gov Biaryls with electron-withdrawing groups on the alkyne moiety or the aromatic rings tend to react faster. nih.gov This observation is consistent with a C-H activation mechanism where the electron-deficient rings are more susceptible to palladation. nih.gov The high cis-stereoselectivity observed in these cyclizations is also a manifestation of stereoelectronic control during the annulation step. nih.gov
The table below summarizes the effect of substituents on the reaction of o-alkynyl biaryls to form fluorenes, as reported in a study on palladium-catalyzed annulations. nih.gov
| Entry | R¹ Substituent (on alkyne) | R² Substituent (on biaryl) | Relative Reaction Rate |
| 1 | H | H | Standard |
| 2 | H | 4-MeO | Slower |
| 3 | H | 2-Me | Slower |
| 4 | H | 4-Me | Slower |
| 5 | Ph | H | Standard |
| 6 | 4-pyridyl | H | Standard |
| 7 | H | 4-F | Faster |
| 8 | CO₂Et | H | Faster |
| 9 | Ts | H | Faster |
| 10 | H | 4-CF₃ | Faster |
| 11 | H | 4-Ac | Faster |
| 12 | P(O)Ph₂ | H | Faster |
This table is a representation of the trends observed in the study and not a direct copy of the original data.
The stereoelectronic effect of the biphenyl (B1667301) system, a core component of the fluorene structure, has been studied in the context of molecular electronics. mdpi.com Variations in the dihedral angles between the phenyl rings, influenced by substituents, affect the overlap of π orbitals and consequently the electronic properties of the molecule. mdpi.com This principle extends to the reactivity of fluorene derivatives, where the orientation of the 4-methyl group and other substituents can influence the approach of reagents and the stability of transition states.
Based on a comprehensive search, there is insufficient specific research data available to construct a detailed article focused solely on the chemical compound “this compound” within the advanced applications outlined. The vast majority of scientific literature concentrates on the broader class of fluorene derivatives, which are typically functionalized at the C-9, C-2, and C-7 positions to tailor their electronic and physical properties for applications in materials science.
Research in OLEDs, PLEDs, OPVs, and OFETs extensively details the use of:
9,9-disubstituted fluorenes: Where alkyl groups (like octyl or hexyl) are added to the C-9 position to improve solubility and film morphology.
Polyfluorenes: Polymers made from repeating 2,7-linked fluorene units.
Spiro-fluorene compounds: Molecules with a spiro linkage at the C-9 position, known for creating stable and efficient hole-transporting materials.
While the core 9H-fluorene structure is fundamental to these materials, the specific properties and performance characteristics are overwhelmingly dictated by the nature and position of these other substituents. The influence of a lone methyl group at the C-4 position is not a focus of the available research literature for these high-performance optoelectronic applications.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline while focusing exclusively on “this compound” is not possible without engaging in speculation or misattributing findings from other related but distinct fluorene compounds.
Advanced Applications in Materials Science and Optoelectronics
Nonlinear Optical (NLO) Materials
Nonlinear optical materials are crucial for a range of technologies that involve the manipulation of light, including optical switching and data processing. nih.gov The efficacy of these materials often depends on the molecular structure of their constituent chromophores, particularly their ability to exhibit a high second-order nonlinear polarizability, or hyperpolarizability (β). nih.gov The fluorene (B118485) framework is a popular component in the design of such materials due to its favorable electronic and structural properties.
The molecular engineering of NLO materials typically involves creating donor-π-acceptor (D-π-A) architectures. In these systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated linker, facilitating intramolecular charge transfer (ICT). nih.gov The fluorene unit can act as an effective π-linker in these chromophores.
Research into fluorene derivatives, such as those based on 9,9-dimethyl-9H-fluoren-2-amine, has demonstrated a strategy to significantly enhance hyperpolarizability. nih.gov By modulating the conjugation pathway to create a more linear "push-pull" system, a significant enhancement in both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint) can be achieved compared to designs with a "nonlinear" conjugation path. nih.gov This enhancement is linked to favorable changes in optical gaps, transition dipole moments, and the difference in dipole moment between the ground and excited states. nih.gov Chromophores incorporating a dimethylamino donor and various acceptors (e.g., dicyanovinyl, cyanostilbene) on the fluorene scaffold have been synthesized and studied, showing the versatility of this molecular framework. nih.govacs.org
| Parameter | Value | Technique/Method |
|---|---|---|
| Absorption Max (λmax) | 494 nm (in Toluene) | UV-Vis Spectroscopy |
| Emission Max (λem) | 610 nm (in Toluene) | Fluorescence Spectroscopy |
| First Hyperpolarizability (βHRS) | 1050 x 10-30 esu | Hyper-Rayleigh Scattering |
| Intrinsic Hyperpolarizability (βint) | 367 x 10-30 esu | Calculation from βHRS |
The demand for materials with superior NLO properties is driven by their potential applications in optical switching, light modulation, and information processing. nih.govacs.org Materials built from fluorene-based chromophores are promising candidates for these electro-optic applications due to their large and switchable second-order optical nonlinearity. researchgate.net The ability to control the alignment of these chromophores in a solid-state matrix is key to translating high molecular hyperpolarizability into a large macroscopic NLO response suitable for device fabrication. The development of thermally stable fluorene chromophores is a critical step toward their practical use in optical technologies. nih.gov
Fluorescent Materials for Sensing and Imaging Technologies
The inherent fluorescence of the fluorene ring system makes it an attractive fluorophore for the development of sensors and imaging agents. By attaching specific recognition units (receptors) to the fluorene core, scientists can create probes that signal the presence of target analytes through a change in their fluorescent properties.
Fluorescent small molecules are indispensable tools for visualizing biological processes. nih.gov While the direct application of 4-Methyl-9H-fluorene as a fluorescent marker is not widely documented, the fluorene scaffold is used to construct more complex probes for bioimaging. For instance, fluorenone-based sensors have been successfully used for the fluorescence imaging of iodide ions in live HeLa cells. nih.gov Furthermore, fluorene-pyridine linked conjugates have been shown to be effective in detecting intracellular Zn²⁺ and Cd²⁺ in A549 lung cancer cells with no cytotoxicity, highlighting the utility of the fluorene core in developing biocompatible imaging agents. rsc.org These examples demonstrate the potential for developing this compound-based probes for labeling and tracking biological molecules and processes.
The development of selective and sensitive fluorescent sensors for detecting environmentally and biologically important ions is a major area of research. The fluorene framework has been incorporated into numerous successful ion sensors.
Anion Sensing: Fluorenone-based Schiff base sensors have been designed for the selective detection of iodide (I⁻) ions. nih.gov These sensors operate via a "turn-on" mechanism, where the fluorescence intensity increases upon binding to iodide. This response is attributed to the inhibition of intramolecular charge transfer and C=N isomerization, which imparts structural rigidity and enhances emission. nih.gov These sensors exhibit high sensitivity with detection limits in the nanomolar range. nih.gov
Cation Sensing: Fluorene derivatives have been engineered to detect various metal cations. A fluorene–pyridine linked imine conjugate was developed as a "turn-on" fluorescent sensor for zinc (Zn²⁺) and cadmium (Cd²⁺) ions. rsc.org The interaction with these ions leads to a significant fluorescence enhancement due to the chelation-enhanced fluorescence (CHEF) process. rsc.org Similarly, other complex fluorene derivatives have shown high sensitivity and selectivity for detecting Zn²⁺ through two-photon fluorescence microscopy and for lead (Pb²⁺) ions in aqueous media. nih.govacs.org
| Target Ion | Sensor Type | Detection Mechanism | Detection Limit | Key Feature |
|---|---|---|---|---|
| Iodide (I⁻) | Fluorenone Schiff Base | Fluorescence Enhancement | 8.0 nM | Used for imaging in HeLa cells nih.gov |
| Zinc (Zn²⁺) | Fluorene-Pyridine Imine | Chelation-Enhanced Fluorescence (CHEF) | Not Specified | Used for imaging in A549 cells rsc.org |
| Cadmium (Cd²⁺) | Fluorene-Pyridine Imine | Chelation-Enhanced Fluorescence (CHEF) | Not Specified | Colorimetric test strip developed rsc.org |
| Zinc (Zn²⁺) | Fluorene-Thiourea Derivative | Ratiometric Fluorescence | ~10-6 M | Suitable for two-photon microscopy nih.govacs.org |
Catalysis and Photocatalysis
While often studied for its optical properties, the fluorene molecule itself can be a substrate in various catalytic reactions. These transformations are important for synthesizing functionalized fluorene derivatives, such as 9-fluorenone (B1672902), which are valuable intermediates.
Research has demonstrated the aerobic oxidation of 9H-fluorene to 9-fluorenone at room temperature using a graphene-supported potassium hydroxide (B78521) (KOH) composite as a catalyst. researchgate.net This method is noted for being cost-effective and environmentally friendly, with the potential for industrial application. researchgate.net In addition to oxidation, the 9-position of the fluorene ring can be functionalized through catalysis. For example, the alkylation of fluorene with alcohols can be catalyzed by potassium tert-butoxide (t-BuOK) to create 9-monoalkylfluorene derivatives. researchgate.net Furthermore, the photolysis and photocatalysis of fluorene have been studied, indicating its reactivity under light irradiation, which is relevant to its stability and transformation in environmental contexts. researchgate.net
Fluorene Derivatives as Homogeneous and Heterogeneous Catalysts
Fluorene derivatives have been successfully employed as ligands and structural components in both homogeneous and heterogeneous catalytic systems. Their rigid framework and the ability to be functionalized at various positions, including the C9 position, allow for the fine-tuning of the steric and electronic environment of a catalytic center.
In homogeneous catalysis , fluorenyl-based ligands have been instrumental in the development of metallocene catalysts for olefin polymerization. For instance, ansa-metallocene complexes incorporating a fluorenyl moiety are known to be highly active catalysts for the polymerization of propylene (B89431) and other α-olefins. The substitution pattern on the fluorenyl ring can significantly influence the catalytic activity, stereoselectivity, and the properties of the resulting polymer. While specific studies on 4-methylfluorenyl-containing metallocenes are not extensively documented, it can be inferred that the methyl group at the 4-position would introduce electronic and steric effects that could modulate the catalyst's performance.
The following table summarizes the performance of a representative fluorenyl-based metallocene catalyst in propylene polymerization, illustrating the general capabilities of this class of catalysts.
| Catalyst | Polymerization Temperature (°C) | Activity (kg polymer/mol catalyst·h) | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (Ind)(Flu)ZrCl₂/MAO | 70 | 35,000 | 250,000 | 145 |
This table presents representative data for a generic indenyl-fluorenyl zirconium dichloride catalyst activated with methylaluminoxane (B55162) (MAO) and is intended to be illustrative of the performance of fluorenyl-based polymerization catalysts.
In the realm of heterogeneous catalysis , the incorporation of fluorene derivatives into solid supports or as part of porous materials is an emerging area of research. The high surface area and tunable porosity of materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) provide an ideal environment for anchoring fluorene-based catalytic sites. The inherent properties of the fluorene unit, such as its thermal stability and rigid structure, are advantageous for creating robust heterogeneous catalysts. While specific examples detailing the use of this compound in heterogeneous catalysis are scarce, the general principles of catalyst design suggest its potential utility in this area.
Fluorene-Based Covalent Organic Framework (COF) Photocatalysts for Energy and Environmental Applications
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising candidates for photocatalysis. Fluorene-based COFs have attracted significant attention due to their excellent photophysical properties, including strong light absorption and efficient charge transport. These properties are crucial for applications such as photocatalytic water splitting for hydrogen production and the transformation of organic pollutants.
Water Splitting: The generation of hydrogen from water using solar energy is a key goal in renewable energy research. Fluorene-containing COFs have been designed and synthesized to act as efficient photocatalysts for this process. The fluorene units serve as light-harvesting components, and by combining them with other electron-donating or -accepting moieties, it is possible to create donor-acceptor (D-A) type COFs. This D-A architecture facilitates charge separation and migration, which are essential for efficient photocatalysis.
The introduction of a methyl group at the 4-position of the fluorene unit, as in this compound, could potentially enhance the photocatalytic activity. The electron-donating nature of the methyl group can influence the electronic properties of the COF, potentially leading to improved light absorption and more efficient charge separation.
The table below shows the photocatalytic hydrogen evolution rates for some representative fluorene-based COFs.
| COF Name | Sacrificial Electron Donor | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (%) |
| F-COF-1 | Ascorbic Acid | 15.2 | 8.5 at 420 nm |
| Sp-PhF-COF | Triethanolamine | 9.8 | 6.2 at 420 nm |
This table provides illustrative data for fluorene-based COFs and is not specific to this compound-containing COFs.
Organic Transformations: Fluorene-based COF photocatalysts have also shown promise in promoting various organic transformations. Their high surface area and porous nature allow for the efficient diffusion of reactants and products, while their tunable electronic properties enable the catalysis of a wide range of reactions. Examples of such transformations include C-H functionalization, oxidation reactions, and reduction of nitroaromatics.
Supramolecular Chemistry and Self Assembly of 4 Methyl 9h Fluorene Systems
Molecular Recognition and Host-Guest Systems
Molecular recognition is a fundamental concept in supramolecular chemistry, where specific interactions between a host and a guest molecule lead to the formation of a stable complex. Host-guest chemistry involving fluorene (B118485) derivatives is a rich area of research, leveraging the structural and electronic properties of the fluorene scaffold.
Fluorene Derivatives as Artificial Receptors for Ionic and Neutral Substrates (e.g., Ammonium (B1175870) Ions, Carbohydrates)
Fluorene derivatives have been effectively utilized as artificial receptors for a variety of ionic and neutral guest molecules. nih.gov Their rigid and planar structure, combined with the potential for functionalization at various positions, allows for the design of specific binding cavities. Research has shown that fluorene-based compounds can act as complexing agents for both metal ions and carbohydrates. nih.gov
Binding studies, often conducted using techniques like ¹H NMR spectroscopic titrations and fluorescence measurements, have confirmed the ability of these fluorene derivatives to bind with substrates. nih.gov For example, fluorene-based receptors have been designed to complex ammonium ions. iucr.org The design of these receptors is often inspired by known systems that use benzene (B151609) or biphenyl (B1667301) cores. iucr.org
Furthermore, fluorene derivatives are considered promising candidates for carbohydrate receptors. researchgate.net The efficiency and selectivity of these receptors can be tuned by modifying the recognition groups attached to the aromatic platform. researchgate.net Depending on the nature of the functional subunits on the fluorene derivative, they can be developed into "turn on" or "turn off" fluorescent chemosensors, which signal the binding event through a change in their fluorescence. nih.gov For instance, derivatives containing 4,6-dimethylpyridin-2-yl-aminomethyl groups show potential as sensitive "turn-on" chemosensors for certain metal ions. nih.gov
Supramolecular Polymerization and Self-Organization Principles
Supramolecular polymerization is a process where monomeric units associate through reversible non-covalent interactions to form polymer-like chains or networks. nih.gov This approach allows for the creation of "smart" materials that can respond to external stimuli due to the dynamic nature of these non-covalent bonds. frontiersin.org The principles of self-assembly and self-organization guide the spontaneous formation of these complex, ordered structures from individual molecular components. frontiersin.orgacs.org
Fluorene-based molecules are excellent building blocks for supramolecular polymerization. Their rigid, aromatic nature facilitates π-π stacking, a key driving force for self-assembly, while functional groups introduced onto the fluorene scaffold can direct the assembly through other interactions like hydrogen bonding and host-guest interactions. nih.govfrontiersin.org For example, the formation of fluorescent supramolecular polymers has been achieved using host-guest interactions, where crown ethers act as hosts for guest-functionalized molecules. frontiersin.org The resulting polymers exhibit dynamic and reversible properties, with potential applications in sensors and smart materials. frontiersin.org The self-assembly process can be driven by a combination of π-π stacking, hydrogen bonding, and sometimes weaker interactions like C-H···F interactions, leading to the formation of well-defined nanostructures such as fibers and aggregates. mdpi.com
Hybrid Supramolecular Materials with Advanced Nanostructures (e.g., Carbon Nanotubes)
The integration of fluorene-based supramolecular systems with other nanomaterials, particularly carbon nanotubes (CNTs), has led to the development of advanced hybrid materials with enhanced properties. The non-covalent functionalization of CNTs with fluorene derivatives is a promising strategy to improve their processability and tailor their electronic and optical properties without disrupting the CNTs' intrinsic sp²-conjugated framework. researchgate.net
Fluorene-based conjugated polymers, such as poly(9,9-dialkylfluorene), have been shown to effectively disperse single-walled carbon nanotubes (SWNTs) in organic solvents. researchgate.netacs.org This dispersion is achieved through π-π stacking interactions between the electron-rich fluorene backbone of the polymer and the graphitic surface of the nanotubes. The polymer essentially wraps around the nanotube, creating a soluble, discrete supramolecular complex. forth.gr This non-covalent approach helps to exfoliate CNT bundles into individual tubes. forth.gr
These hybrid materials exhibit interesting photophysical properties. For instance, efficient energy transfer can occur from the photo-excited fluorene polymer to the SWNT. acs.org This has been demonstrated through photoluminescence studies, which show quenching of the polymer's fluorescence upon complexation with CNTs. acs.orgforth.gr Furthermore, by using specific fluorene copolymers, it is possible to selectively dissolve semiconducting SWNTs with specific chiralities. dntb.gov.ua For example, a copolymer of a fluorene derivative and a carbazole (B46965) derivative was found to selectively wrap (7,6)- and (8,7)SWNTs. dntb.gov.ua This selectivity opens up possibilities for the fabrication of CNT-based electronic devices with specific characteristics. These hybrid materials find potential applications in fields like optoelectronics, sensors, and organic memory devices. researchgate.netrsc.org
Biological and Biomedical Research Perspectives of 4 Methyl 9h Fluorene Derivatives
Interactions with Biological Molecules and Cellular Processes
Derivatives of 4-methyl-9H-fluorene exert their biological effects through interactions with various macromolecules and modulation of cellular pathways. The planar fluorene (B118485) ring system allows for intercalation with DNA, a mechanism that can inhibit cell proliferation and contribute to anticancer effects. smolecule.com The nature and position of substituents on the fluorene core are critical in defining these interactions. For instance, the inclusion of hydroxymethyl groups can facilitate hydrogen bonding with biological targets, while amino groups may interact with components of neurotransmitter systems. smolecule.com
The biological activity of these compounds is often linked to their ability to bind to specific enzymes or receptors. ontosight.ai Structural modifications can fine-tune these interactions, influencing the compound's binding affinity and specificity. smolecule.com Understanding how these derivatives affect cellular signaling is crucial for elucidating their biological significance. smolecule.com For example, certain fluoren-9-amine derivatives have been found to modulate synaptic excitotoxicity by interacting with N-methyl-d-aspartate (NMDA) receptors, highlighting their potential in neuropharmacology. mdpi.com
Exploration of Potential Therapeutic Applications
The structural versatility of this compound derivatives has made them attractive candidates in the search for new therapeutic agents. Research has spanned various fields, including the development of anti-inflammatory, antimicrobial, and anticancer drugs. mdpi.comontosight.aiontosight.ai
The therapeutic potential of this compound derivatives is most prominently explored in the contexts of inflammation, infectious diseases, and oncology.
Anti-Inflammatory Activity: The fluorene nucleus is present in established anti-inflammatory agents like cicloprofen. mdpi.com Derivatives of fluorene have been investigated for their ability to inhibit key inflammatory mediators. smolecule.comontosight.ai For example, studies on related compounds, such as 4-methyl-7-substituted coumarins, have shown that the presence of electron-donating groups can enhance anti-inflammatory effects, evaluated through anti-denaturation assays. mdpi.com Other research has focused on designing fluorene-based compounds that act as cyclooxygenase (COX) inhibitors, a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Antimicrobial Activity: Fluorene derivatives have demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant strains. The introduction of a methyl group has been shown to enhance antifungal activity, particularly against Candida albicans. researchgate.net Various classes of fluorene derivatives, including those incorporating thiazole (B1198619), oxadiazole, and triazole moieties, exhibit broad-spectrum antimicrobial activity. mdpi.comnih.govijprs.com For example, 2,7-dichloro-9H-fluorene-based thiazolidinones and azetidinones have shown efficacy against resistant bacteria. smolecule.com
Table 1: Selected Antimicrobial Activities of Fluorene Derivatives
| Derivative Class | Target Microorganism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Fluorene with methyl group | Candida albicans | Enhanced anti-fungal activity. | researchgate.net |
| Thiazolidinone derivatives | Multidrug-resistant bacteria | Significant antimicrobial activity. | |
| Azetidinone derivatives | Multidrug-resistant bacteria | Efficient antimicrobial agents. | smolecule.com |
| Quinoline-substituted derivatives | S. aureus, B. subtilis, E. coli, C. albicans | Antimicrobial activity demonstrated. | researchgate.net |
Anticancer Activities: The anticancer potential of fluorene derivatives is an area of intense investigation. mdpi.comsmolecule.comontosight.aiontosight.ai Their mechanisms often involve inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Derivatives have shown cytotoxicity against lung carcinoma (A549), breast carcinoma (MDA-MB-231, MCF-7), and colon cancer (HCT-116) cell lines. arabjchem.orgresearchgate.net For instance, a fluorene-based conjugate featuring a 4,6-dimethyl-pyrimidinyl group demonstrated excellent cytotoxicity against the HCT-116 cell line, with superior performance compared to the standard drug doxorubicin. researchgate.net Similarly, certain sulphonate derivatives of fluorene have exhibited cytotoxic effects against breast (MCF7) and cervical (HeLa) cancer cells. nih.gov
Table 2: Selected In Vitro Anticancer Activities of Fluorene Derivatives
| Derivative/Compound | Cancer Cell Line(s) | Mechanism/Effect | Reference(s) |
|---|---|---|---|
| Azetidinone derivatives | A549 (Lung), MDA-MB-231 (Breast) | Cytotoxic effects, potential DHFR inhibition. | |
| Thiazolyl-acetamide derivatives | A549 (Lung), MCF-7 (Breast) | Cytotoxic activity. | arabjchem.org |
| Sulphonate derivative (4o) | MCF7 (Breast) | Cytotoxic agent with 63.2% inhibition. | nih.gov |
Enzyme Inhibition Studies and Biochemical Pathway Modulation
A key strategy in drug discovery is the targeted inhibition of enzymes involved in disease pathology. Derivatives of this compound have been evaluated as inhibitors of several critical enzymes.
One notable target is dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. The inhibition of DHFR by fluorene-based azetidinone and thiazole derivatives is a proposed mechanism for their anticancer activity. arabjchem.org Molecular docking studies have helped to identify the binding interactions between these compounds and the active site of DHFR. arabjchem.org
Other enzymes targeted by fluorene derivatives include:
Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP): Sulphonate derivatives synthesized from 9-methyl-9H-fluorene-9-carbonyl chloride have been identified as inhibitors of ENPP1 and ENPP3. nih.gov Kinetic studies revealed that compound 7e competitively inhibited ENPP3. nih.gov
Carbonic Anhydrase (CA): Substituted 9-benzylidene-9H-fluorene derivatives have shown inhibitory effects against human carbonic anhydrase isoenzymes I and II. mjcce.org.mk
α-Glucosidase: Naturally occurring fluorene derivatives isolated from Dendrobium gibsonii have demonstrated strong α-glucosidase inhibitory activity, with one compound, dendrogibsol, acting as a noncompetitive inhibitor. researchgate.net This suggests potential applications in managing diabetes.
Cholinesterases: In the context of Alzheimer's disease, fluoren-9-amine derivatives have been developed as potent and selective inhibitors of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). mdpi.com
Monoacylglycerol Lipase (MGL): A fluorene-based compound was found to be a potent inhibitor of MGL, an enzyme involved in the endocannabinoid system, suggesting a potential therapeutic role in conditions like glaucoma. nih.gov
Cytochrome P450: Certain fluorene compounds have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. smolecule.com
Table 3: Enzyme Inhibition by Fluorene Derivatives
| Enzyme Target | Derivative Class/Compound | Type of Inhibition | Therapeutic Area | Reference(s) |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Azetidinones, Thiazoles | - | Anticancer | arabjchem.org |
| ENPP3 | Sulphonate derivative (7e) | Competitive | Anticancer | nih.gov |
| Carbonic Anhydrase (hCA I & II) | 9-benzylidene-9H-fluorenes | - | Various | mjcce.org.mk |
| α-Glucosidase | Dendrogibsol | Noncompetitive | Antidiabetic | researchgate.net |
| Butyrylcholinesterase (BuChE) | Fluoren-9-amines | Selective | Alzheimer's Disease | mdpi.com |
Modulation of Pharmacokinetic and Pharmacodynamic Properties through Structural Modification
The therapeutic success of a drug candidate depends not only on its biological activity (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (pharmacokinetics) profile. Structural modifications to the this compound scaffold are a key tool for optimizing these properties. ontosight.ai
The design of new derivatives often involves strategic structural changes to enhance desired effects. For instance, in the development of Hepatitis C virus (HCV) NS5A inhibitors, researchers found that a non-coplanar core structure was more favorable for activity than a planar one. mdpi.com They also determined that linking groups, such as a five-membered proline ring, enhanced activity compared to a six-membered piperidine (B6355638) ring, demonstrating how subtle changes can significantly impact pharmacodynamics. mdpi.com The synthesis of drug candidates with improved physicochemical and pharmacological properties can be accelerated through modern techniques like organocatalysis, allowing for the efficient creation of diverse fluorene derivatives. researchgate.net
Emerging Research Directions and Future Outlook for 4 Methyl 9h Fluorene Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of fluorene (B118485) derivatives is continually evolving, with a focus on improving efficiency, yield, and functional group tolerance. While traditional methods exist, current research is geared towards more sophisticated and atom-economical processes.
Recent advancements include enzymatic methods for the benzannulation of indene (B144670) dienes, which have produced various fluorene derivatives in yields of 83–93%. thieme-connect.comresearchgate.net Such biocatalytic approaches represent a significant step forward in synthesizing these compounds under milder conditions. Another area of intense research is the use of palladium-catalyzed reactions. researchgate.net For instance, a TfOH-catalyzed tandem reaction has been developed for the synthesis of 9-arylfluorenes, including 9-mesityl-4-methyl-9H-fluorene, under warm and efficient conditions. rsc.org Similarly, boron trifluoride (BF3·OEt2) has been used as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols to produce highly functionalized fluorene derivatives in excellent yields. thieme-connect.de
Future methodologies will likely focus on:
C-H Activation: Direct functionalization of the fluorene core by activating carbon-hydrogen bonds offers a more direct and less wasteful synthetic route compared to traditional cross-coupling reactions that require pre-functionalized substrates.
Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability for the synthesis of 4-Methyl-9H-fluorene and its derivatives.
Photocatalysis: Visible-light-mediated photocatalysis is an emerging green tool that could enable novel transformations on the fluorene scaffold under ambient conditions.
A comparison of catalyst systems highlights the ongoing optimization in fluorene synthesis.
| Catalyst System | Reaction Type | Key Advantage | Reference |
| Lipase from porcine pancreas | Benzannulation | Enzymatic, high yields (83-93%) | thieme-connect.comresearchgate.net |
| Pd(OAc)₂ / TfOH | Tandem Cyclization | Efficient for 9-arylfluorenes | rsc.org |
| BF₃·OEt₂ | Reaction of propargylic alcohols | Excellent yields for functionalized fluorenes | thieme-connect.de |
| Pd(0) | Cross-coupling | Mild conditions, high yields | researchgate.net |
Advanced Design and Performance Optimization of Optoelectronic Devices
Fluorene-based compounds are cornerstone materials for organic optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). doi.orgacs.org The introduction of a methyl group at the 4-position of the fluorene core can influence the material's properties, such as solubility and energy levels, which are critical for device performance. nih.gov
In the realm of OPVs, fluorene-based polymers and small molecules are used as both donor and acceptor materials. doi.orgacs.org The goal is to design materials with broad absorption spectra and appropriate energy levels to maximize light harvesting and charge separation. acs.orgresearchgate.net The introduction of different functional units, such as 9-alkylidene groups, onto the fluorene backbone has led to polymers with low band gaps and power conversion efficiencies (PCEs) in solar cells of up to 6.2%. acs.org
Future design strategies for this compound in optoelectronics will likely involve:
Thermally Activated Delayed Fluorescence (TADF): Designing this compound derivatives that exhibit TADF could lead to OLEDs with 100% internal quantum efficiency without relying on expensive heavy metals like iridium or platinum. sci-hub.se
Non-Fullerene Acceptors (NFAs): Incorporating the this compound unit into complex NFA structures for OPVs could enhance their stability and efficiency. doi.org
Through-Space Interactions: Engineering molecules where the this compound unit interacts with other aromatic systems through space, rather than direct conjugation, can lead to novel photophysical properties and improved device performance. acs.org
Computational Design of Next-Generation Fluorene Materials for Tailored Functionalities
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the development of new materials. doi.orgimist.ma It allows researchers to predict the electronic and optical properties of yet-to-be-synthesized molecules, saving significant time and resources. utwente.nl
For fluorene-based materials, DFT calculations are used to:
Predict Molecular Geometries: Optimize the 3D structure of new derivatives. rsc.org
Determine Energy Levels: Calculate HOMO and LUMO energy levels to assess their suitability for charge injection/transport in OLEDs and OPVs. imist.maresearchgate.net
Simulate Absorption and Emission Spectra: Predict the color and efficiency of light emission or absorption. imist.marsc.org
Analyze Charge Transport Properties: Understand how modifications to the molecular structure will affect electron and hole mobility. doi.org
For example, a DFT study on fluorinated fluorene derivatives showed that fluorine substitution significantly stabilized the molecule and altered its electronic properties, demonstrating the power of computational screening for identifying promising candidates for optoelectronic applications. researchgate.net This approach allows for the systematic investigation of structure-property relationships, guiding synthetic chemists toward targets with the highest potential. acs.org The ultimate goal is the in silico design of materials with functionalities tailored for specific applications, such as creating surfaces with specific electronic properties or designing molecules with optimized charge carrier ability. ludwig.guru
Integration of this compound into Multifunctional and Stimuli-Responsive Systems
A frontier in materials science is the development of "smart" materials that can change their properties in response to external stimuli such as light, heat, mechanical force, or chemical analytes. rsc.org Fluorene derivatives are being explored as building blocks for such systems due to their robust and photophysically active nature.
One key area is the development of materials exhibiting Aggregation-Induced Emission (AIE), where fluorescence is activated in the aggregated or solid state. researchgate.net This property is highly desirable for applications in sensors and bio-imaging. By incorporating fluorene units into molecules with high torsional freedom, researchers have created systems that are responsive to mechanical stimuli (mechanofluorochromism). researchgate.net
Future research will likely focus on integrating the this compound unit into more complex systems, such as:
Chemosensors: Designing polymers or molecules where the fluorescence of the fluorene unit is quenched or enhanced upon binding to a specific ion or molecule.
Photo-switchable Materials: Linking this compound to photochromic units (e.g., azobenzenes, spiropyrans) to create materials whose optical or electronic properties can be reversibly controlled by light.
Smart Actuators: Incorporating fluorene-based polymers into materials that can change shape or move in response to stimuli like light or temperature changes. rsc.orgkyoto-u.ac.jp
Drug Delivery Systems: Pillar[n]arenes, which are macrocyclic host molecules, can be functionalized to create stimuli-responsive nanovesicles for targeted drug delivery, a strategy that could potentially incorporate fluorene-based functionalities. nih.gov
Sustainable Synthesis and Application of Green Chemistry Principles in Fluorene Research
As environmental concerns grow, the chemical industry is increasingly adopting the principles of green chemistry to design safer, more efficient, and less wasteful processes. unirioja.esopcw.org Research into fluorene chemistry is beginning to incorporate these principles, aiming for a more sustainable life cycle for these valuable compounds. frontiersin.org
The twelve principles of green chemistry provide a framework for this transition. acs.org Key areas of application in fluorene research include:
Atom Economy: Designing reactions, such as addition and cycloaddition reactions, that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. The concept of atom economy, developed by Barry Trost, is a core metric for this goal. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO₂.
Catalysis over Stoichiometric Reagents: Employing catalytic amounts of a substance instead of stoichiometric reagents reduces waste significantly. acs.org The use of enzymatic thieme-connect.comresearchgate.net and metal-based catalysts rsc.orgthieme-connect.de in fluorene synthesis aligns with this principle.
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org
Use of Renewable Feedstocks: While challenging for aromatic compounds like fluorene, future research may explore pathways from bio-based starting materials.
An emerging strategy is the use of enzymatic catalysis, which operates under mild conditions in aqueous environments, offering a highly sustainable route to complex molecules like fluorene derivatives. thieme-connect.comresearchgate.net By integrating these green principles, the future of this compound chemistry can become not only scientifically innovative but also environmentally responsible. unirioja.esfrontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methyl-9H-fluorene in laboratory settings?
- Methodological Answer : this compound (CAS: 15544-54-4) can be synthesized via alkylation or Friedel-Crafts reactions using fluorene derivatives. For example, fluorene-9-carbonyl chloride intermediates (e.g., 9-Methyl-9H-fluorene-9-carbonyl chloride, CAS: 82102-37-2) are reacted with methylating agents like Grignard reagents or methyllithium. Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize byproducts. Post-synthesis purification often involves column chromatography or recrystallization from solvents like methanol or acetic acid .
Q. How can the purity of this compound be assessed using spectroscopic methods?
- Methodological Answer : Purity is typically validated via:
- NMR Spectroscopy : Proton NMR (¹H-NMR) identifies methyl group signals (δ ~1.5–2.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Carbon-13 NMR (¹³C-NMR) confirms substitution patterns .
- GC-MS : Retention time and molecular ion peaks (e.g., m/z 180 for molecular ion [C₁₃H₁₂]⁺) ensure compound identity and detect impurities .
- Melting Point Analysis : Consistency with literature values (e.g., 151°C for fluorene derivatives) confirms crystallinity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : In airtight containers away from oxidizers, with hazard classifications (e.g., UN3077 for environmentally hazardous solids) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data when characterizing substituted fluorene derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or GC-MS fragments) are addressed by:
- Cross-Validation : Combining X-ray crystallography (for bond angles/confirmation of methyl substitution ) with DFT calculations to predict spectral patterns.
- Isotopic Labeling : Deuterated analogs or ¹³C-labeled compounds clarify ambiguous peaks .
- Controlled Degradation Studies : Thermal or photolytic degradation identifies stability-related artifacts .
Q. How does the introduction of methyl groups at specific positions influence the electronic properties of fluorene derivatives?
- Methodological Answer : Methyl groups alter electronic properties via:
- Steric Effects : 4-Methyl substitution reduces π-π stacking interactions (centroid-to-centroid distances ~4.22 Å in crystal structures) .
- Electron-Donating Effects : Methyl groups increase HOMO energy, enhancing fluorescence quantum yield in optoelectronic applications. Electrochemical studies (cyclic voltammetry) quantify redox potentials .
- Solubility : Methylation improves solubility in nonpolar solvents (e.g., benzene, ether), critical for thin-film processing .
Q. What are the challenges in achieving regioselective functionalization of this compound for material science applications?
- Methodological Answer : Challenges include:
- Positional Competition : Methyl groups at the 4-position can direct electrophilic substitution to adjacent positions (e.g., 2- or 7-positions). Protecting group strategies (e.g., silylation) or directing groups (e.g., carbonyl) improve selectivity .
- Reaction Conditions : Sonogashira or Suzuki couplings require palladium catalysts and precise stoichiometry to avoid cross-talk with methyl groups .
- Characterization Complexity : Advanced techniques like 2D-NMR (COSY, NOESY) and high-resolution mass spectrometry (HRMS) are essential for confirming regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
